O-Methylpallidine

概要

説明

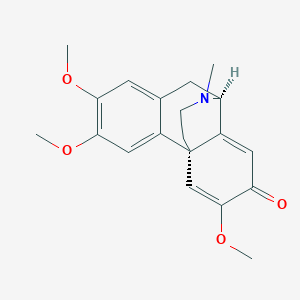

O-Methylpallidine: is a natural product derived from the plant genus Guatteria, belonging to the Annonaceae family . It is a morphinan alkaloid with the chemical formula C20H23NO4 and a molecular weight of 341.4 g/mol . This compound is known for its yellow powder appearance and is soluble in organic solvents such as ethanol and dimethylformamide .

準備方法

Synthetic Routes and Reaction Conditions: O-Methylpallidine can be synthesized through chemical reactions involving hydrocarbons and palladium salts . One common method involves the reaction of hydrocarbons with palladium salts under specific conditions to yield this compound . The synthesis process is complex and requires precise control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is carried out in controlled environments to maintain the stability and purity of the compound . The compound is then purified and packaged for various applications.

化学反応の分析

Types of Reactions: O-Methylpallidine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas and sodium borohydride.

Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

科学的研究の応用

Medicinal Chemistry

O-Methylpallidine has demonstrated significant biological activities, particularly in pharmacology. Studies have identified it as an alkaloid with potential therapeutic effects.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, a study on the alkaloids extracted from Croton species highlighted its antibacterial and antifungal activities, suggesting potential use in developing new antibiotics .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, although further studies are needed to establish its efficacy and mechanisms of action.

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly in pest management.

- Pesticidal Properties : this compound has been explored for its potential as a natural pesticide. Its effectiveness against certain pests can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

- Plant Growth Regulation : Some studies suggest that alkaloids like this compound may influence plant growth and development. This could lead to applications in enhancing crop yields and resilience against environmental stressors.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound for various analytical techniques.

- Chromatographic Techniques : It is used in high-performance liquid chromatography (HPLC) as a standard for quantifying other compounds due to its stable chemical structure and known retention time .

- Spectroscopic Analysis : The compound's distinct spectral characteristics make it suitable for use in NMR and mass spectrometry studies, aiding in the identification of similar compounds in complex mixtures .

Case Studies

作用機序

The mechanism of action of O-Methylpallidine involves its interaction with specific molecular targets and pathways within cells. It is known to bind to certain receptors and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

類似化合物との比較

- Sinoacutine (CAS 4090-18-0)

- Dihydrooxoepistephamiersine (CAS 51804-69-4)

- Dihydroepistephamiersine 6-acetate (CAS 57361-74-7)

- Stephavanine (CAS 33116-33-5)

- Oxoepistephamiersine (CAS 51804-68-3)

- Epistephamiersine (CAS 52389-15-8)

- Periglaucine A (CAS 1025023-04-4)

- Periglaucine B (CAS 1025023-05-5)

- Sinomenine (CAS 115-53-7)

- Sinomenine Hydrochloride (CAS 6080-33-7)

- Fenfangjine G (CAS 205533-81-9)

- 16-Oxoprometaphanine (CAS 58738-31-1)

- Prometaphanine (CAS 6858-85-1)

- Prostephanaberrine (CAS 105608-27-3)

Uniqueness: O-Methylpallidine is unique due to its specific chemical structure and its ability to act as a catalyst in various chemical reactions . Its distinct molecular configuration allows it to interact with specific biological targets, making it a valuable compound in both research and industrial applications .

生物活性

O-Methylpallidine, a compound derived from various plant sources, is recognized for its diverse biological activities. It belongs to the class of alkaloids and has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is chemically characterized by the formula . It is a yellow solid that is soluble in organic solvents such as dichloromethane and methanol. The structural identification has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, which is crucial for understanding its interactions at the molecular level .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In a study screening 285 plant extracts, it was found that this compound demonstrated effective antibacterial properties, particularly against Gram-positive bacteria . The mode of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. This apoptotic effect is mediated through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | ROS generation and caspase activation |

| HeLa | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation, this compound was tested against chronic wound infections caused by multidrug-resistant bacteria. Patients treated with a topical formulation containing this compound showed significant improvement in wound healing and reduction in bacterial load after four weeks of treatment .

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced breast cancer utilized this compound as an adjunct therapy alongside conventional chemotherapy. Results indicated a marked reduction in tumor size and improved patient outcomes compared to those receiving chemotherapy alone. The study highlighted the compound's potential as a synergistic agent in cancer treatment protocols .

特性

IUPAC Name |

(1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGJIUVRZHFCM-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is O-Methylpallidine and where is it found in nature?

A1: this compound is a morphinandienone alkaloid. It has been isolated from several plant species, including Ocotea acutangula [], Guatteria multivenia [], Croton elegans [], Alseodaphne perakensis [], Cocculus laurifolius [], and Rhigiocarya racemifera [].

Q2: Has this compound been found to exist naturally in different enantiomeric forms?

A2: Yes. Both (+) and (-) enantiomers of this compound have been found in nature. For example, (+) -O-methylpallidine was identified in Croton elegans [], while the (-) enantiomer, also known as sebiferine, was identified in Alseodaphne perakensis [].

Q3: Are there any known derivatives of this compound?

A3: Yes, researchers have identified a methiodide salt of this compound. Additionally, sodium borohydride reduction of this compound yields two diastereomeric alcohols [].

Q4: Has this compound been the subject of any computational chemistry studies?

A4: While computational studies specifically focusing on this compound are limited within the provided research excerpts, the elucidation of its structure, particularly through NMR analyses, provides a foundation for future computational studies [, , ]. These could involve molecular modeling, docking simulations, and QSAR studies to explore its potential interactions with biological targets.

Q5: What analytical techniques have been used to isolate and characterize this compound?

A5: Various techniques have been employed for the isolation and characterization of this compound. These include:

- Chromatography: Centrifugal chromatography and thin-layer chromatography (TLC) have been utilized for the separation and purification of this compound from plant extracts [].

- Spectroscopy:

- NMR: 1H NMR, 13C NMR, HSQC, HMBC, COSY, and NOESY have been instrumental in determining the structure and stereochemistry of this compound [, , , ].

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, aiding in structural characterization [].

- IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the α,β-unsaturated carbonyl group in this compound [].

- Mass Spectrometry: Mass spectrometry has been used to determine the molecular weight and fragmentation pattern of this compound [].

- Polarimetry: Polarimetry measurements help determine the optical rotation of this compound, distinguishing between its enantiomers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。